molecular formula C8H14N2O3 B13514537 (Piperidine-4-carbonyl)glycine

(Piperidine-4-carbonyl)glycine

Cat. No.: B13514537
M. Wt: 186.21 g/mol
InChI Key: ALLFAWPDUPXCNA-UHFFFAOYSA-N
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Description

(Piperidine-4-carbonyl)glycine is an organic compound that features a piperidine ring attached to a glycine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while glycine is the simplest amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine-4-carbonyl)glycine typically involves the reaction of piperidine-4-carboxylic acid with glycine. One common method is the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of glycine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (Piperidine-4-carbonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Piperidine-4-carbonyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Piperidine-4-carbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: (Piperidine-4-carbonyl)glycine is unique due to the combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

2-(piperidine-4-carbonylamino)acetic acid

InChI

InChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12)

InChI Key

ALLFAWPDUPXCNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC(=O)O

Origin of Product

United States

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